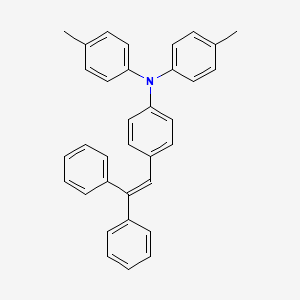

4-(2,2-二苯乙烯基)-N,N-二对甲苯基苯胺

描述

4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline is a chemical compound that has been used in scientific research. It has been mentioned in the context of organic light-emitting devices . The compound is used due to its unique structure which allows for a wide range of applications such as catalysis, drug discovery, and material synthesis.

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as Fourier transform infrared spectroscopy (FTIR), 13C and 1H-NMR . These techniques provide information about the fundamental vibrational modes, stabilization energy, charge distributions, and electronic properties of the molecule .Chemical Reactions Analysis

The reaction of 4-(2,2-diphenylvinyl)pyridine with SmI2 has been studied, revealing that the intermediate radical strongly resists further reduction to the corresponding anion . This resistance is attributed to the stabilization by the nitrogen lone pair .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, chitosan-poly (vinyl alcohol) films showed characteristic peaks shifting to a lower frequency range due to hydrogen bonding between −OH of PVA and −NH2 of chitosan .科学研究应用

光物理和光化学性质

- 三嗪衍生物:4-(2,2-二苯乙烯基)-N,N-二对甲苯基苯胺作为三嗪衍生物的一部分,表现出显着的光物理和光化学性质。它表现出三光子吸收现象和激发态吸收性质,展示出很强的结构依赖关系。这些性质对于设计用于多光子材料的有机分子很有用 (曾、欧阳、曾、季、葛,2012)。

超分子化学和微结构

- 自组装二苯丙氨酸类似物:该化合物是超分子化学中的关键构件,形成具有独特机械、光学、压电和半导体性质的有序组装体。这些结构在能量存储、生物传感、发光、药物递送、人工光合作用和化学推进中找到应用 (Pellach 等人,2016)。

供体-受体分子中的光学性质

- 共轭体系中的光学性质:在供体-受体共轭体系中,4-(2,2-二苯乙烯基)-N,N-二对甲苯基苯胺等化合物表现出显着的吸收和发射性质。这些性质对于涉及双光子激发荧光(TPEF)的应用至关重要,使其成为各种光学应用的理想选择 (Collings 等人,2009)。

有机电子学中的电子性质

- 静电复印感光器:作为一种玻璃成孔的空穴传输材料,该化合物在静电复印感光器中显示出有希望的应用。它表现出显着的热、光和光电性质,有助于提高电子设备的性能 (Matoliukstyte 等人,2006)。

有机发光二极管(OLED)中的应用

- 磷光有机发光二极管:该化合物对红色磷光 OLED 的性能做出了重大贡献。它与特定供体材料的组合由于有效的热激活延迟荧光 (TADF) 特性而提高了器件效率 (Song 等人,2018)。

作用机制

Target of Action

The primary target of 4-(2,2-diphenylvinyl)-N,N-di-p-tolylaniline, also known as 4-(2,2-Diphenylethenyl)-N,N-di(p-tolyl)aniline, is in the field of optoelectronics, specifically in the creation of organic light-emitting devices (OLEDs) . In these devices, the compound acts as a blue light-emitting layer .

Mode of Action

The compound interacts with its targets by emitting light when subjected to an electric current . This is due to its unique molecular structure, which allows for the efficient absorption and emission of light . The compound’s interaction with its targets results in the production of bright and efficient light, making it ideal for use in OLEDs .

Biochemical Pathways

The compound affects the light-emitting pathway in OLEDs . When an electric current is applied, the compound absorbs energy, causing its electrons to move to a higher energy state. When the electrons return to their ground state, energy is released in the form of light . This process is known as electroluminescence.

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of this compound, we can discuss its behavior in the context of OLEDs. The compound exhibits good stability and efficiency in the device . .

Result of Action

The result of the compound’s action is the emission of blue light in OLEDs . This makes it a crucial component in the creation of white organic light-emitting devices (WOLEDs), which combine the emissions of different compounds to produce white light .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the phase transition trend from amorphous to crystalline state in its vacuum evaporated films can impact the morphological stability and device lifetime . Therefore, careful control of the manufacturing and operating conditions is necessary to ensure optimal performance .

生化分析

Biochemical Properties

4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with various biomolecules. This compound has been shown to interact with enzymes and proteins involved in electron transport and energy transfer processes. For instance, it can interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity.

Cellular Effects

The effects of 4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, 4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline can affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, 4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Additionally, 4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline over time have been studied extensively in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and oxygen . Long-term studies have shown that the effects of 4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline on cellular function can vary over time, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of 4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, 4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline can induce toxic effects, including oxidative stress and apoptosis in certain cell types. These threshold effects highlight the importance of dosage control in experimental settings.

Metabolic Pathways

4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline is involved in several metabolic pathways, particularly those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall bioavailability and activity of the compound, affecting its efficacy and safety in biological systems.

Transport and Distribution

The transport and distribution of 4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline can influence its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of 4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

属性

IUPAC Name |

N-[4-(2,2-diphenylethenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29N/c1-26-13-19-31(20-14-26)35(32-21-15-27(2)16-22-32)33-23-17-28(18-24-33)25-34(29-9-5-3-6-10-29)30-11-7-4-8-12-30/h3-25H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGLWMUJQVWWQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

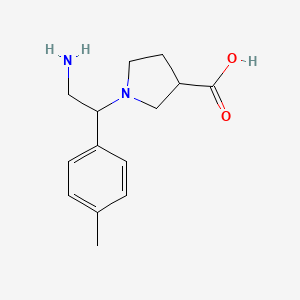

![1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030285.png)

![3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine](/img/structure/B3030291.png)